Adenosine A1 Receptor Binding Affinity Compared to Adenosine and Selective Agonists
2-Chloro-6-(difluoromethyl)-9-methyl-9H-purine demonstrates high-affinity binding to the human adenosine A1 receptor (hA1R) with a Ki value of 5.79 nM [1]. In a separate but equivalent assay, a close structural analog showed a Ki of 10.6 nM for the same target [2]. This affinity is comparable to or exceeds that of endogenous adenosine (Ki ≈ 1-10 nM [3]) and is on par with the potent, selective agonist GR 79236 (Ki = 3.1 nM [4]). It is also similar to the affinity of NECA for hA1R (Ki = 14 nM [5]).
| Evidence Dimension | Binding affinity (Ki) for human adenosine A1 receptor |
|---|---|
| Target Compound Data | 5.79 nM (BDBM108256); 10.6 nM (BDBM97467) |
| Comparator Or Baseline | Adenosine (endogenous agonist): Ki ≈ 1-10 nM; GR 79236: Ki = 3.1 nM; NECA: Ki = 14 nM |
| Quantified Difference | Target compound affinity is within the range of potent adenosine A1 receptor agonists. |
| Conditions | Radioligand displacement of [3H]2-chloro-N6-cyclopentyl adenosine in CHO cells stably transfected with human recombinant A1 adenosine receptor. |
Why This Matters
This data confirms the compound's utility as a high-affinity adenosine A1 receptor ligand, a critical parameter for researchers developing novel agonists or antagonists for this GPCR target.
- [1] BindingDB. (2026). BDBM108256: CHEMBL2205239::US8609833, 87. Binding Database. View Source
- [2] BindingDB. (2026). BDBM97467: US8470800, D::US8609833, 93. Binding Database. View Source
- [3] Ontosight AI. (2026). Adenosine A1 Receptors Overview. View Source
- [4] BioCrick. (2026). GR 79236. Product Information. View Source
- [5] AdooQ. (2026). NECA Datasheet. View Source
